Teprotide - 35115-60-7

Teprotide

Catalog Number: EVT-302787
CAS Number: 35115-60-7
Molecular Formula: C53H76N14O12
Molecular Weight: 1101.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teprotide is a nonapeptide derived from the venom of the Brazilian pit viper Bothrops jararaca. [, , ] It is classified as an angiotensin-converting enzyme (ACE) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, teprotide serves as a valuable tool to investigate the physiological and pathological roles of the renin-angiotensin system, particularly the functions of angiotensin II. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Angiotensin I

  • Relevance: Teprotide exerts its antihypertensive effects by inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. Many studies use the pressor response to angiotensin I as an indicator of ACE activity. They frequently observe that teprotide effectively blocks this response, confirming its ACE inhibitory action. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Angiotensin II

  • Relevance: Angiotensin II is the primary target of teprotide's pharmacological action. By inhibiting ACE, teprotide reduces angiotensin II formation, leading to vasodilation and a decrease in blood pressure. The relationship between teprotide and angiotensin II is extensively explored in studies investigating the renin-angiotensin system and its role in various cardiovascular conditions. Researchers often observe that the effects of teprotide can be reversed or attenuated by administering exogenous angiotensin II, confirming the specificity of teprotide's action on the renin-angiotensin system [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Angiotensin III

  • Relevance: Some studies investigating teprotide explore the comparative effects of angiotensin II and angiotensin III in reversing the drug's actions. These studies suggest that while both peptides can counteract the effects of teprotide to some extent, angiotensin II demonstrates a greater potency in reversing teprotide-induced natriuresis, particularly in the absence of significant changes in blood pressure [].

Saralasin (1-Sar, 8-Ala-Angiotensin II; Sarthran)

  • Relevance: Saralasin is often employed in studies alongside teprotide to differentiate the effects of blocking angiotensin II formation (teprotide) versus blocking its actions at the receptor level (saralasin) [, , , , , , , , ]. This comparison helps to elucidate the specific contributions of angiotensin II in various physiological processes and to confirm that observed effects are specifically related to the renin-angiotensin system.

Captopril (SQ 14,225)

  • Relevance: Captopril is a structurally distinct ACE inhibitor that emerged after teprotide. Studies comparing the two drugs often highlight their similar pharmacological actions [, , , , , ]. Teprotide, being a peptide, has limitations in terms of oral bioavailability and duration of action, leading to the development of orally active ACE inhibitors like captopril. The success of teprotide in demonstrating the therapeutic potential of ACE inhibition paved the way for the development and widespread use of captopril and other orally active ACE inhibitors.

[Sar1]Angiotensin II

  • Relevance: Studies investigating the structure-activity relationships of angiotensin II analogs often utilize [Sar1]angiotensin II []. Its relevance to teprotide lies in the context of understanding how modifications to angiotensin II can affect its interaction with ACE and its subsequent pharmacological effects. Researchers can compare the inhibitory effects of teprotide on the actions of both angiotensin II and [Sar1]Angiotensin II to gain further insights into the enzyme's substrate specificity and the potential for developing more selective ACE inhibitors.

[Ala7]Angiotensin II

  • Relevance: Similar to [Sar1]angiotensin II, the study of [Ala7]Angiotensin II aids in understanding the relationship between the structure of angiotensin II and its interaction with ACE []. Researchers can assess the impact of teprotide on the actions of this analog to determine if it alters ACE's ability to process angiotensin II analogs with modifications at specific amino acid positions.

[Sar1, Ala7]Angiotensin II

  • Relevance: Studying the effects of teprotide on [Sar1, Ala7]Angiotensin II provides insights into the combined influence of multiple modifications on ACE activity and angiotensin II pharmacology []. By analyzing how teprotide interacts with various angiotensin II analogs, researchers can gain a deeper understanding of the enzyme's substrate specificity and potentially identify modifications that could enhance or diminish its susceptibility to ACE inhibition.

Enalaprilat

  • Relevance: Like captopril, enalaprilat is a clinically relevant ACE inhibitor that shares a similar mechanism of action with teprotide [, ]. Comparisons between teprotide and enalaprilat in research help to elucidate the broader pharmacological effects of ACE inhibition and to distinguish any potential drug-specific effects unrelated to ACE inhibition.

Bradykinin

  • Relevance: Teprotide, besides inhibiting the conversion of angiotensin I to angiotensin II, also inhibits the degradation of bradykinin, leading to increased bradykinin levels [, , , ]. This dual action of teprotide contributes to its antihypertensive effects.

Norepinephrine

  • Relevance: The interaction between the renin-angiotensin system and the sympathetic nervous system is often a focus in studies involving teprotide [, , , , , , , , ]. Researchers investigate how teprotide-induced ACE inhibition affects norepinephrine release and the responses to norepinephrine administration to understand the interplay between these systems in regulating blood pressure and cardiovascular function.

Vasopressin

  • Relevance: Similar to norepinephrine, researchers investigate the interplay between vasopressin and the renin-angiotensin system using teprotide [, , ]. Studies assess how teprotide affects vasopressin release and the vascular response to vasopressin to understand their combined influence on blood pressure regulation and fluid balance.

Prostaglandins

  • Relevance: Teprotide's effects on prostaglandin synthesis and release are often investigated to determine whether they contribute to the drug's overall pharmacological actions [, , , , , , ]. Studies explore if teprotide alters prostaglandin levels, and whether these changes influence the drug's impact on blood pressure, renal function, or other physiological processes.

SQ 14,534

  • Relevance: SQ 14,534 serves as a valuable tool to dissect the potential ACE-independent effects of captopril and, by extension, teprotide []. By comparing their effects, researchers can determine if observed benefits are solely attributable to ACE inhibition or if other mechanisms, such as free radical scavenging, contribute to their therapeutic profile.

Zofenopril (SQ 26,703)

  • Relevance: Like captopril and enalaprilat, zofenopril serves as a point of comparison to understand the shared and divergent properties of different ACE inhibitors []. Researchers can investigate if the structural variations between teprotide, captopril, and zofenopril translate into differences in their pharmacological effects, durations of action, or potential for side effects.

N-2-Mercaptopropionylglycine (MPG)

  • Relevance: MPG is used alongside teprotide and other ACE inhibitors in studies investigating the role of free radical scavenging in their mechanism of action []. By comparing the effects of MPG, which is a pure free radical scavenger, with those of ACE inhibitors, researchers can assess the contribution of free radical scavenging to the overall therapeutic profile of ACE inhibitors.

N-Acetylcysteine (NAC)

  • Relevance: Similar to MPG, NAC is employed in studies to explore the potential role of free radical scavenging in the actions of teprotide and other ACE inhibitors []. Its use helps to determine if the beneficial effects observed with ACE inhibitors are solely due to ACE inhibition or if antioxidant properties contribute to their therapeutic benefits.

MK-421 diacid

  • Relevance: Studies comparing MK-421 diacid with teprotide and other ACE inhibitors help researchers explore the structure-activity relationships of ACE inhibitors and identify potential differences in their pharmacological profiles [, ]. By comparing their effects on blood pressure, renal function, and other physiological parameters, researchers can assess the influence of structural variations on their potency, selectivity, and duration of action.

Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys

  • Relevance: This renin inhibitor is often compared with teprotide in studies to distinguish the effects of inhibiting renin versus inhibiting ACE []. Such comparisons are crucial in understanding the hierarchical regulation of the renin-angiotensin system and in determining the relative importance of targeting different steps in the cascade for therapeutic purposes.

H-142

  • Relevance: Like the previously mentioned renin inhibitor, H-142 is utilized in studies to differentiate between the effects of inhibiting renin versus inhibiting ACE []. By comparing the actions of H-142 and teprotide, researchers can determine if targeting renin directly offers any advantages or disadvantages over inhibiting ACE in terms of blood pressure control, impact on the renin-angiotensin system, and potential side effects.
Overview

Teprotide is a nonapeptide that was first isolated from the venom of the snake Bothrops jararaca. It functions primarily as an angiotensin-converting enzyme inhibitor, which means it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism leads to decreased blood pressure, making teprotide a significant compound in the study of antihypertensive agents. The molecular formula for teprotide is C53H76N14O12\text{C}_{53}\text{H}_{76}\text{N}_{14}\text{O}_{12} .

Source

Teprotide was initially isolated by Sergio Ferreira and his colleagues in 1970 during their research into the pharmacological effects of snake venoms. The peptide was synthesized shortly after by researchers including Ondetti, which facilitated further studies into its antihypertensive properties .

Classification

Teprotide is classified as a peptide drug, specifically an angiotensin-converting enzyme inhibitor. It is part of a broader class of medications that are critical in managing hypertension and heart failure .

Synthesis Analysis

Methods

The synthesis of teprotide can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process typically involves:

  1. Activation of Amino Acids: Each amino acid is activated to facilitate coupling.
  2. Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on a solid support.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.

Technical Details

The sequence of teprotide is pyro-Glu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro. This specific arrangement of amino acids contributes to its biological activity and stability . The synthesis requires careful control of reaction conditions to ensure high purity and yield.

Molecular Structure Analysis

Structure

Teprotide's structure consists of a sequence of nine amino acids, forming a cyclic conformation that enhances its stability and interaction with the angiotensin-converting enzyme. The presence of proline residues contributes to this cyclic structure, which is crucial for its biological activity .

Data

  • Molecular Weight: Approximately 1,157.3 g/mol
  • Chemical Formula: C53H76N14O12\text{C}_{53}\text{H}_{76}\text{N}_{14}\text{O}_{12}
  • Structural Features: Contains multiple hydrophilic and hydrophobic regions that influence its interaction with biological targets .
Chemical Reactions Analysis

Reactions

Teprotide primarily undergoes enzymatic reactions where it binds to the active site of angiotensin-converting enzyme, inhibiting its function. This binding prevents the conversion of angiotensin I into angiotensin II, leading to vasodilation and reduced blood pressure.

Technical Details

The inhibition mechanism involves competitive binding at the active site of angiotensin-converting enzyme. Studies have shown that teprotide exhibits strong affinity for this enzyme, which has been quantified through various kinetic assays .

Mechanism of Action

Process

Teprotide acts by binding to angiotensin-converting enzyme, blocking its ability to convert angiotensin I into angiotensin II. This results in lower levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, teprotide may enhance the effects of bradykinin, a peptide that promotes vasodilation .

Data

  • Binding Affinity: Teprotide demonstrates a high binding affinity for angiotensin-converting enzyme, significantly inhibiting its activity in vitro.
  • Pharmacodynamics: The antihypertensive effects have been observed in various animal models, confirming its efficacy as an ACE inhibitor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Teprotide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Teprotide is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The ionization states can be influenced by pH, affecting its solubility and interaction with receptors .
Applications

Teprotide has been primarily studied for its potential use as an antihypertensive agent. Its discovery paved the way for the development of other ACE inhibitors such as captopril. Research continues into its applications in various cardiovascular diseases and potential roles in enhancing therapeutic strategies against conditions like heart failure . Additionally, there are ongoing studies exploring its efficacy in other areas such as cancer therapy and COVID-19 treatment due to its ability to inhibit certain viral proteins .

Properties

CAS Number

35115-60-7

Product Name

Teprotide

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C53H76N14O12

Molecular Weight

1101.3 g/mol

InChI

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1

InChI Key

UUUHXMGGBIUAPW-CSCXCSGISA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7

Synonyms

BPP-9a
Bradykinin Potentiating Peptide 9a
Bradykinin-Potentiating Peptide 9a
Enzyme Inhibitor, Nonapeptide-Converting
Nonapeptide Converting Enzyme Inhibitor
Nonapeptide-Converting Enzyme Inhibitor
Peptide 9a, Bradykinin-Potentiating
SQ-20881
Teprotide

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.